molecular formula C19H19N3O2 B11293109 2-(Benzo[d]isoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(Benzo[d]isoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11293109
M. Wt: 321.4 g/mol
InChI Key: OFPLJCPNDXIQOV-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated benzoxazole derivative reacts with phenylpiperazine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with an appropriate electrophile to form the ethanone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzoxazole ring or the piperazine moiety.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone linkage.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of benzoxazole and piperazine are often explored for their potential therapeutic effects, including their use as central nervous system agents, anti-inflammatory drugs, or enzyme inhibitors.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-benzoxazol-3-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
  • 2-(1,2-benzoxazol-3-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
  • 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the phenylpiperazine moiety, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H19N3O2/c23-19(14-17-16-8-4-5-9-18(16)24-20-17)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

OFPLJCPNDXIQOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=NOC4=CC=CC=C43

Origin of Product

United States

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